Bienvenue dans la boutique en ligne BenchChem!

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

GluN2B NMDA receptor antagonists Structure-affinity relationships CNS drug discovery

2-Amino-8,9-dihydro-5H-benzoannulen-7(6H)-one (CAS 740842-51-7; synonym: 2-amino-5,6,8,9-tetrahydrobenzocyclohepten-7-one) is a bicyclic C11H13NO compound (MW = 175.23 g/mol) belonging to the benzosuberone (benzoannulen-7-one) class, featuring a benzene ring fused to a seven-membered cycloheptenone bearing a synthetically tractable 2-amino substituent and a reactive 7-ketone handle. The benzosuberene ring system has been validated as a core molecular framework for inhibitors of tubulin assembly , GluN2B-subunit-selective NMDA receptor antagonists , and M1 aminopeptidase inhibitors , positioning the 2-amino derivative as a strategic intermediate for both CNS and oncology programs.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
Cat. No. B7809901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESC1CC2=C(CCC1=O)C=C(C=C2)N
InChIInChI=1S/C11H13NO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6,12H2
InChIKeySDASAWDIGOBXEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one: A Privileged Small-Molecule Scaffold for CNS and Oncology Drug Discovery


2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one (CAS 740842-51-7; synonym: 2-amino-5,6,8,9-tetrahydrobenzocyclohepten-7-one) is a bicyclic C11H13NO compound (MW = 175.23 g/mol) belonging to the benzosuberone (benzo[7]annulen-7-one) class, featuring a benzene ring fused to a seven-membered cycloheptenone bearing a synthetically tractable 2-amino substituent and a reactive 7-ketone handle . The benzosuberene ring system has been validated as a core molecular framework for inhibitors of tubulin assembly [1], GluN2B-subunit-selective NMDA receptor antagonists [2], and M1 aminopeptidase inhibitors [3], positioning the 2-amino derivative as a strategic intermediate for both CNS and oncology programs.

Why Benzosuberone Analogs Cannot Be Interchanged: 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one Requires Evidence-Based Selection


Although multiple benzosuberone/benzo[7]annulene variants share the same fused 6-7 bicyclic core, substitution position and functional group identity dictate divergent pharmacological trajectories that preclude generic interchange. The 2-amino group on this scaffold provides a vector for derivatization (acylation, diazotization, reductive amination) distinct from the 5-amino [1], 6-amino [2], or unsubstituted benzo[7]annulen-7-one [3] congeners, each of which addresses different biological targets. In the GluN2B program, the presence and electronic nature of the 2-position substituent (NO2, Cl, OBn, NH2) is the primary determinant of receptor affinity, with Ki values spanning over three orders of magnitude across substituent types [4]. In the M1 aminopeptidase series, the aminobenzosuberone scaffold achieves family-wide selectivity through transition-state mimicry at the catalytic zinc site—a binding mode fundamentally absent in non-aminated or differently substituted analogs [5]. Substitution without supporting comparative pharmacological or structural data introduces the risk of both target inactivity and off-target liability.

Quantitative Differentiation of 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one from Closest Analogs


Nitrogen Substituent at Position 2: Critical Determinant of GluN2B NMDA Receptor Affinity — Three Orders of Magnitude Separation Between 2-NH2, 2-NO2, 2-Cl, and 2-OBn Analogs

In the benzo[7]annulen-7-amine series, the electronic and steric nature of the 2-position substituent governs GluN2B affinity. 2-Nitro (7c, Ki = 1.6 nM), 2-chloro (15c, Ki = 3.6 nM), and 2-OBn (22c, Ki = 3.6 nM) analogs achieve single-digit nanomolar Ki values, while the 2-unsubstituted scaffold 11 loses hydrogen-bond forming capacity and the 2-amino variant 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one serves as the penultimate synthetic intermediate from which the 2-NO2, 2-Cl, and 2-OBn substituents are elaborated via the 2-nitro precursor 8 [1]. Gawaskar et al. (2017) explicitly designate 2-nitro-5,6,8,9-tetrahydrobenzo[7]annulen-7-one (8) as 'the central building block for the introduction of various substituents at the 2-position'; the 2-amino compound is the direct reduction product of 8 (SnCl2/HCl, 70% yield) and the gateway to all 2-position SAR exploration [2].

GluN2B NMDA receptor antagonists Structure-affinity relationships CNS drug discovery

Conformational Restriction of Ifenprodil: Benzo[7]annulen-7-one Core Demonstrates High Affinity at GluN2B Despite Lacking 2- and 5-Position H-Bond Donors

The benzo[7]annulen-7-one scaffold was specifically designed as a conformationally restricted analog of ifenprodil [1]. In the 2014 benchmark study by Gawaskar et al., benzo[7]annulen-7-amines lacking H-bond forming substituents at the 2- and 5-positions nevertheless retained high GluN2B affinity, with the most potent analogs cis-6h (Ki = 2.3 nM) and 6g (Ki = 2.9 nM) rivaling ifenprodil itself [1]. The authors explicitly note that 'although H-bond forming substituents in 2- and 5-position are missing, the amines 6 exhibit high affinity towards GluN2B containing NMDA receptors' [1]. This finding establishes that the benzo[7]annulen-7-one template—of which 2-amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one is a key functionalized derivative—is a validated pharmacophore for GluN2B antagonism independent of 2,5-substitution, distinguishing it from benzazepine-based GluN2B antagonists that require different substitution patterns [2].

NMDA receptor GluN2B subunit Conformational restriction Ifenprodil mimetics

Aminobenzosuberone Scaffold Achieves M1 Aminopeptidase Family-Wide Selectivity with Ki Values Spanning Three Orders of Magnitude (50 μM to 34 nM) Through Transition-State Mimicry

High-resolution X-ray crystal structures of E. coli aminopeptidase N (PepN) in complex with three aminobenzosuberone scaffolds reveal Ki values of 50 μM, 0.33 μM, and 0.034 μM, with the tightest binder (34 nM) demonstrating how subtle modifications to the aminobenzosuberone core drive over 1,000-fold affinity improvements [1]. Critically, Peng et al. (2017) demonstrated that this scaffold interacts as a transition-state mimic with highly conserved residues of the catalytic zinc machinery and substrate recognition sites, achieving 'outstanding selectivity of these chemical entities for the M1 aminopeptidases' to the exclusion of other tested protease families [1][2]. The aminobenzosuberone scaffold was subsequently validated as a 'modular chemical tool for the inhibition of therapeutically relevant M1 aminopeptidases,' with particular potency against mammalian APN/CD13 and bacterial/parasitic orthologues EcPepN and PfAM1 [2]. A related amino-benzosuberone derivative was independently reported as a picomolar inhibitor (Ki = 40 nM) of mammalian aminopeptidase N/CD13 [3].

M1 aminopeptidase inhibitors APN/CD13 Transition-state analogs Crystallography-guided inhibitor design

2-Amino-Benzosuberone as the Penultimate Intermediate: Patent-Documented Synthesis and Downstream Diversification Logic

Patent US08552186B2 documents the synthesis of 2-amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one via SnCl2/HCl reduction of 2-nitro-5,6,8,9-tetrahydrobenzocyclohepten-7-one in THF, achieving 70% isolated yield (0.32 g from 0.5 g starting material) with full 1H NMR characterization . The 7-ketone and 2-amino groups constitute two orthogonal functional handles: the ketone undergoes reductive amination to install diverse 7-amino pharmacophores (phenylalkyl, piperidine, piperazine), while the 2-amino group enables diazotization/Sandmeyer (→2-Cl, 2-Br, 2-F) and acylation/sulfonylation chemistries [1][2]. In the 2017 ChemMedChem study, the 2-nitro analog (8, the direct precursor to the 2-amino compound) is designated 'the central building block,' and all high-affinity 2-substituted ligands (Ki = 1.6–3.6 nM) are accessed through it [1]. The unsubstituted benzo[7]annulen-7-one (compound 11 in the Gawaskar 2014 synthesis) lacks the 2-position functional handle entirely and requires a separate three-step synthesis (double Knoevenagel condensation, hydrogenation, saponification/decarboxylation) [2].

Medicinal chemistry Scaffold diversification Synthetic intermediate Parallel SAR

Tubulin Assembly Inhibition: The Benzosuberene Core Delivers Picomolar Cytotoxicity — The 2-Amino Variant Provides a Functionalizable Analog of KGP18/KGP156

Tanpure et al. (2013) demonstrated that the benzosuberene ring system serves as a 'valuable molecular core component for the development of inhibitors of tubulin assembly' [1]. Key benzosuberene-based compounds KGP18 (phenolic analog, compound 39) and KGP156 (amine-based congener, compound 45) exhibit strong inhibition of tubulin assembly in the low micromolar range and potent cytotoxicity in the picomolar to nanomolar range against human cancer cell lines [1]. Fluorine or chlorine substitution at the 1-position of the fused aryl ring produced analogs with tubulin assembly IC50 ≈ 1.0 μM and cytotoxicity as low as GI50 = 5.47 nM against NCI-H460 cells [1]. While 2-amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one differs from KGP18/KGP156 in the pendant aryl ring substitution pattern, it retains the identical benzosuberone core geometry and offers the 2-amino group as an alternative functionalization site for generating novel analogs within this validated anticancer chemotype [2].

Tubulin inhibitors Vascular disrupting agents Anticancer agents Benzosuberene SAR

High-Impact Application Scenarios for 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one in Drug Discovery


Parallel SAR Exploration of GluN2B-Selective NMDA Receptor Antagonists via 2- and 7-Position Diversification

The 2-amino group and 7-ketone provide two orthogonal diversification handles for systematic SAR exploration. Reductive amination at C-7 installs phenylalkyl, piperidine, or piperazine pharmacophores (documented Ki range: 2.3–51 nM for tertiary amines [1]), while the 2-NH2 enables diazotization/Sandmeyer chemistry to access 2-Cl, 2-Br, and 2-F analogs—all reported to retain high GluN2B affinity (Ki = 1.6–3.6 nM [2]). The 2-nitro precursor (8) is the designated 'central building block' in the published GluN2B program, and the 2-amino compound is its direct reduction product (70% yield ), making it the most versatile single intermediate for generating a focused library of 2,7-disubstituted GluN2B antagonists. Researchers prioritizing GluN2B programs should procure the 2-amino intermediate rather than the unsubstituted scaffold 11, which lacks the 2-position handle and requires independent nitration–reduction–diazotization sequences that duplicate synthetic effort.

Structure-Based Design of M1 Aminopeptidase (APN/CD13) Inhibitors Using the Aminobenzosuberone Pharmacophore

High-resolution X-ray structures (1.40 Å) of E. coli PepN complexed with aminobenzosuberone scaffolds provide atomic-level detail of the transition-state mimicry binding mode at the catalytic zinc site [1]. The co-crystallized ligands demonstrate that the amino group is essential for zinc coordination and that scaffold modifications drive Ki values across a 1,470-fold range (50 μM → 0.034 μM) [1]. The aminobenzosuberone scaffold has been validated as selective for the M1 aminopeptidase family to the exclusion of other protease families, and has shown particular potency against mammalian APN/CD13 (Ki = 40 nM reported for a closely related congener [2]). 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one provides the core aminobenzosuberone pharmacophore with a 7-ketone handle for introducing additional binding-site interactions, making it the appropriate starting material for APN/CD13 inhibitor development programs rather than non-aminated benzosuberone scaffolds that cannot engage the catalytic zinc.

Novel Benzosuberene-Based Tubulin Assembly Inhibitor Design via 2-Amino Functionalization of the Validated Anticancer Scaffold

The benzosuberene core is a pharmacologically validated scaffold for tubulin assembly inhibitors and vascular disrupting agents (VDAs), with lead compounds KGP18 and KGP156 achieving picomolar to nanomolar cytotoxicity against human cancer cell lines [1]. The published SAR focused on 1-position halogen substitution (F, Cl) and pendant aryl ring methoxylation patterns; the 2-position of the fused aryl ring remained unexplored in that study [1]. 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one introduces a functionalizable 2-NH2 handle at a previously unexamined position on the benzosuberene core, enabling the design of novel tubulin inhibitor analogs via acylation, sulfonylation, or reductive amination that cannot be accessed with KGP18 (phenolic), KGP156 (amine at the pendant ring), or the 2-unsubstituted benzosuberone intermediates. This represents a genuine opportunity to explore untapped SAR space on a clinically relevant anticancer chemotype.

Conformationally Restricted CNS Pharmacophore Development Leveraging the Benzo[7]annulen-7-one Template

The benzo[7]annulen-7-one scaffold was expressly designed as a conformationally restricted analog of ifenprodil, and derivatives lacking 2- and 5-position H-bond donors nonetheless achieve low nanomolar GluN2B affinity (Ki as low as 2.3 nM) with demonstrated selectivity over PCP binding site, σ1, and σ2 receptors [1]. The scaffold's rigid 6-7 bicyclic architecture restricts conformational freedom relative to the flexible ifenprodil structure, providing a defined pharmacophoric geometry for computational docking and structure-based optimization [2]. 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one offers this validated CNS pharmacophore with a synthetically accessible 2-amino group that can be independently modulated to fine-tune CNS penetration, metabolic stability, and off-target selectivity profiles. This compound is the preferred starting material for CNS-focused medicinal chemistry groups exploring conformationally restricted NMDA receptor modulators.

Quote Request

Request a Quote for 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.